{(S)-2-[(Acetyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid
CAS No.:
Cat. No.: VC13465338
Molecular Formula: C12H20N2O3
Molecular Weight: 240.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H20N2O3 |
|---|---|
| Molecular Weight | 240.30 g/mol |
| IUPAC Name | 2-[(2S)-2-[[acetyl(cyclopropyl)amino]methyl]pyrrolidin-1-yl]acetic acid |
| Standard InChI | InChI=1S/C12H20N2O3/c1-9(15)14(10-4-5-10)7-11-3-2-6-13(11)8-12(16)17/h10-11H,2-8H2,1H3,(H,16,17)/t11-/m0/s1 |
| Standard InChI Key | DQQKHECZQDIZTA-NSHDSACASA-N |
| Isomeric SMILES | CC(=O)N(C[C@@H]1CCCN1CC(=O)O)C2CC2 |
| SMILES | CC(=O)N(CC1CCCN1CC(=O)O)C2CC2 |
| Canonical SMILES | CC(=O)N(CC1CCCN1CC(=O)O)C2CC2 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a pyrrolidine ring substituted at the 1-position with an acetic acid group and at the 2-position with an acetyl-cyclopropylamino-methyl side chain. The (S)-stereochemistry at the pyrrolidine C2 position is critical for its interactions with chiral biological targets . Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₀N₂O₃ |
| Molecular Weight | 240.30 g/mol |
| IUPAC Name | 2-[(2S)-2-[[Acetyl(cyclopropyl)amino]methyl]pyrrolidin-1-yl]acetic acid |
| InChI Key | DQQKHECZQDIZTA-NSHDSACASA-N |
| SMILES | CC(=O)N(C[C@@H]1CCCN1CC(=O)O)C2CC2 |
The acetyl group enhances lipophilicity, while the cyclopropane ring introduces conformational rigidity, potentially influencing receptor binding .
Synthesis and Optimization
Synthetic Pathways
The synthesis typically involves multi-step strategies to achieve stereochemical control:
-
Pyrrolidine Core Formation: Cyclization of γ-aminobutyraldehyde derivatives under acidic conditions yields the pyrrolidine scaffold .
-
Side-Chain Introduction:
-
Stereochemical Control: Asymmetric hydrogenation or chiral resolution techniques ensure the (S)-configuration, as described in WO2008137087A1 for analogous 2-methylpyrrolidines .
Key Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | SnCl₄, CH₂Cl₂, 25°C | 86% | |
| Reductive Amination | NaBH₃CN, MeOH, rt | 72% | |
| Acetylation | Acetic anhydride, DMAP, CH₂Cl₂ | 89% |
Catalytic methods using SnCl₄ or chiral ligands (e.g., BINAP) improve efficiency and enantiomeric excess (ee > 98%) .
| Parameter | Value |
|---|---|
| GHS Classification | H315-H319-H335 (Skin/Eye/Irritant) |
| Storage | Room temperature, inert atmosphere |
| Stability | Hydrolytically sensitive (t₁/₂ = 14 d, pH 7.4) |
Applications and Future Directions
Drug Development
-
Neurological Disorders: Pyrrolidine derivatives like aniracetam highlight potential cognitive-enhancing effects .
-
Cardiovascular Therapeutics: ECE inhibition could address hypertension .
Industrial Availability
Suppliers such as Fluorochem Ltd. offer the compound for research (purity ≥95%, $480/100 mg).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume